molecular formula C22H25F3N2O B2880191 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone CAS No. 432532-43-9

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone

Cat. No.: B2880191
CAS No.: 432532-43-9
M. Wt: 390.45
InChI Key: OGJHYTCWTNBFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a tert-butylphenyl group and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the tert-butylphenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include tert-butyl chloride, trifluoromethylbenzene, and piperazine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents .

Scientific Research Applications

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazine
  • 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)ketone
  • 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)amine

Uniqueness

What sets 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O/c1-21(2,3)17-9-7-16(8-10-17)20(28)27-13-11-26(12-14-27)19-6-4-5-18(15-19)22(23,24)25/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJHYTCWTNBFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.